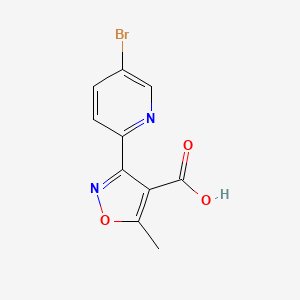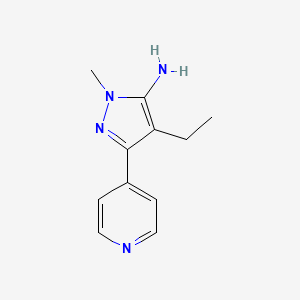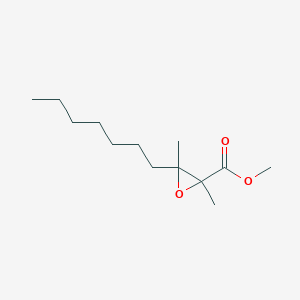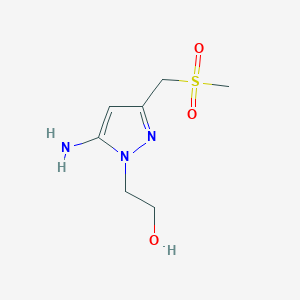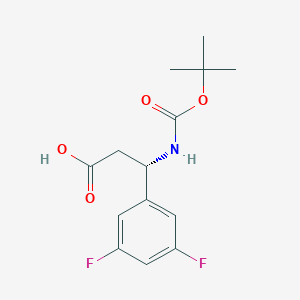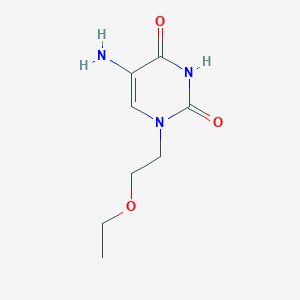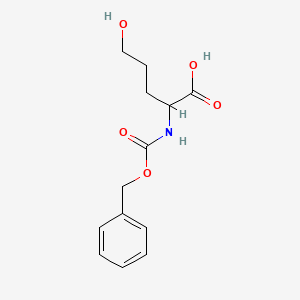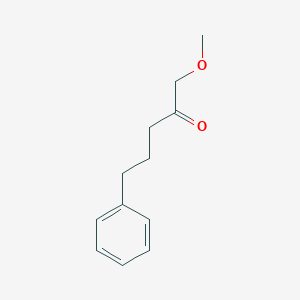
1-Methoxy-5-phenylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-5-phenylpentan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone with a methoxy group and a phenyl group attached to a pentanone backbone
Métodos De Preparación
The synthesis of 1-Methoxy-5-phenylpentan-2-one can be achieved through several routes. One common method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in methanol, followed by hydrogenation over catalysts like ruthenium or nickel supported on silica . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methoxy-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-5-phenylpentan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism by which 1-Methoxy-5-phenylpentan-2-one exerts its effects involves interactions with various molecular targets. The methoxy and phenyl groups play crucial roles in binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, providing insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
1-Methoxy-5-phenylpentan-2-one can be compared with similar compounds such as:
1-Phenyl-2-pentanone: Another ketone with a phenyl group, but lacking the methoxy group.
2-Methyl-5-phenylpentan-1-ol:
Methyl salicylate: A compound with a methoxy group but different structural backbone. These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-methoxy-5-phenylpentan-2-one |
InChI |
InChI=1S/C12H16O2/c1-14-10-12(13)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clave InChI |
OFWUJANITLJZRT-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



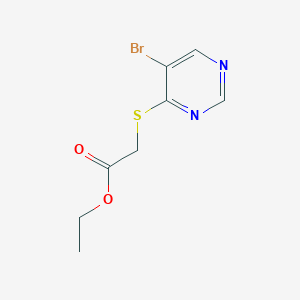
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
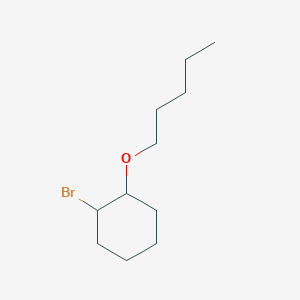
![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)

